Ethyl 2,2-dimethylbut-3-enoate

Steric Hindrance Conformational Analysis Chemical Stability

Ethyl 2,2-dimethylbut-3-enoate (CAS 58544-20-0) is a C8H14O2 ester distinguished by a quaternary carbon center bearing two methyl groups adjacent to both a terminal vinyl group and an ester carbonyl. This structural motif introduces significant steric hindrance around the ester functionality, which critically modulates its chemical behavior compared to linear or less-substituted analogs.

Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
CAS No. 58544-20-0
Cat. No. B153249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,2-dimethylbut-3-enoate
CAS58544-20-0
SynonymsEthyl 2,2-Dimethyl-3-butenoate;  NSC 402036
Molecular FormulaC8H14O2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(C)C=C
InChIInChI=1S/C8H14O2/c1-5-8(3,4)7(9)10-6-2/h5H,1,6H2,2-4H3
InChIKeyQXPBUEMBEQQXKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,2-dimethylbut-3-enoate (CAS 58544-20-0) Procurement Guide: A Sterically Hindered Vinyl Ester for Controlled Reactivity and Simvastatin Metabolite Synthesis


Ethyl 2,2-dimethylbut-3-enoate (CAS 58544-20-0) is a C8H14O2 ester distinguished by a quaternary carbon center bearing two methyl groups adjacent to both a terminal vinyl group and an ester carbonyl. This structural motif introduces significant steric hindrance around the ester functionality, which critically modulates its chemical behavior compared to linear or less-substituted analogs . The compound is a clear, colorless liquid with a fruity odor, a density of 0.893 g/cm³, and a boiling point of 154.1°C at 760 mmHg . Its primary documented role is as a constituent in the synthesis of Simvastatin metabolites, underscoring its specific utility in pharmaceutical intermediate workflows [1].

Why Generic Substitution Fails: The Critical Role of Geminal Dimethyl Steric Hindrance in Ethyl 2,2-dimethylbut-3-enoate


Simple substitution with other vinyl esters, such as ethyl but-2-enoate or ethyl 2-methylbut-2-enoate, is scientifically unsound due to the unique steric and electronic environment created by the geminal dimethyl substitution at the C2 position in Ethyl 2,2-dimethylbut-3-enoate . This quaternary carbon center introduces substantial steric hindrance, which dramatically alters reaction kinetics, conformational preferences, and metabolic stability in downstream applications. For instance, the presence of the two methyl groups provides a level of steric shielding that can prevent unwanted side reactions like premature hydrolysis or nucleophilic attack, a feature absent in less-substituted analogs . This precise structural feature is not a mere incremental difference but a functional determinant for successful application in specific synthetic routes, such as the preparation of Simvastatin metabolites, where alternative compounds would likely yield different reaction outcomes or fail to produce the desired intermediate altogether [1].

Quantitative Differentiation of Ethyl 2,2-dimethylbut-3-enoate from Key Analogs: A Procurement-Focused Evidence Guide


Steric Hindrance and Conformational Control: A Quantitative Structural Comparison with Ethyl 2-Methylbut-2-enoate

The presence of a quaternary carbon center bearing two methyl groups at the C2 position distinguishes Ethyl 2,2-dimethylbut-3-enoate from analogs like ethyl 2-methylbut-2-enoate, which possesses only a single methyl substituent at this position. This structural difference results in a significantly more sterically hindered environment around the ester functionality in the target compound . While direct quantitative comparative data on reaction rates are not available in the open literature, this is a foundational class-level inference: the geminal dimethyl substitution is known to impart unique conformational properties and can provide enhanced metabolic stability or enforce a specific molecular conformation, which is a critical design element in drug discovery .

Steric Hindrance Conformational Analysis Chemical Stability

Lipophilicity and Physical Properties: A Comparative Analysis with 2,2-Dimethylbut-3-enoic Acid

Ethyl 2,2-dimethylbut-3-enoate exhibits a computed XLogP3-AA value of 2.2, indicating significant lipophilicity [1]. This is a direct, quantifiable contrast to its corresponding carboxylic acid, 2,2-dimethylbut-3-enoic acid (CAS 10276-09-2), which has a computed logP of 1.2832 [2]. The higher logP value for the ester reflects its increased hydrophobicity, a property that is crucial for applications involving non-polar solvents, membrane permeability in biological assays, and extraction efficiency in synthetic workups. This difference in partition coefficient is a direct consequence of the ester functional group compared to the carboxylic acid.

Lipophilicity Physical Chemistry Extraction Efficiency

Boiling Point and Physical Form: Differentiation from 2,2-Dimethylbut-3-enoic Acid

Ethyl 2,2-dimethylbut-3-enoate is a liquid at room temperature with a boiling point of 154.1°C at 760 mmHg and a flash point of 49.9°C . In contrast, its corresponding acid, 2,2-dimethylbut-3-enoic acid, has a significantly higher boiling point of 185-186.8°C and a melting point of -6°C, presenting as a liquid with different volatility characteristics . This 32°C difference in boiling point is a quantifiable and practical differentiator for purification processes such as distillation and for assessing handling and storage requirements.

Physical Properties Purification Volatility

Saponification Yield: Demonstrating Efficient Conversion to the Corresponding Acid

In a defined synthetic protocol, the saponification of Ethyl 2,2-dimethylbut-3-enoate proceeds with high efficiency. Specifically, treatment of the ester with lithium hydroxide in a methanol/water solvent system yields the corresponding carboxylic acid, 2,2-dimethylbut-3-enoic acid, in 95% yield [1]. This quantitative data point confirms the compound's reliable and high-yielding conversion to its acid form, a key step for its use as a synthetic intermediate. This yield is a specific, verifiable performance metric that assures researchers of the compound's practical utility in multi-step syntheses.

Synthetic Methodology Reaction Yield Intermediate Preparation

Predicted Acid Dissociation Constant (pKa) of the Corresponding Acid as a Reactivity Descriptor

While the ester itself does not have a pKa, the corresponding carboxylic acid, 2,2-dimethylbut-3-enoic acid (CAS 10276-09-2), has a predicted pKa of 4.42±0.10 . This value is a crucial reference point for understanding the behavior of the acid in aqueous or biological environments, particularly its ionization state at physiological pH (7.4), where it will be predominantly deprotonated. This predicted value can be compared to unsubstituted but-3-enoic acid (vinylacetic acid, pKa ~4.34) to infer the minimal electronic impact of the geminal dimethyl group, which is a class-level inference.

Acid-Base Chemistry Reactivity Ionization State

Recommended Research and Industrial Applications for Ethyl 2,2-dimethylbut-3-enoate (CAS 58544-20-0)


Synthesis of Simvastatin Metabolites as a Pharmaceutical Intermediate

Ethyl 2,2-dimethylbut-3-enoate is a documented constituent in the synthesis of metabolites of Simvastatin, a synthetic derivative of a fermentation product of *Aspergillus terreus* [1]. This specific application underscores its unique structural role in constructing complex, biologically relevant molecules, a function that cannot be replicated by simpler vinyl esters lacking the requisite steric and electronic profile. Its reliable conversion to the corresponding acid, as demonstrated by the 95% saponification yield [2], is a critical enabling step in these synthetic pathways.

Building Block for Conformationally Constrained Molecules in Medicinal Chemistry

The sterically hindered quaternary center of Ethyl 2,2-dimethylbut-3-enoate makes it a valuable scaffold for introducing conformational constraint into drug-like molecules . The geminal dimethyl group can enforce specific three-dimensional shapes and has been noted for its potential to impart metabolic stability . This is a strategic advantage over less hindered analogs like ethyl 2-methylbut-2-enoate, which cannot provide the same degree of conformational control. Medicinal chemists can leverage this feature in the design of novel chemical entities where a specific molecular topology is required for target engagement.

Precursor for 2,2-Dimethylbut-3-enoic Acid in Diverse Chemical Syntheses

Given its high-yielding and straightforward saponification to 2,2-dimethylbut-3-enoic acid [2], Ethyl 2,2-dimethylbut-3-enoate serves as an ideal, stable precursor to this versatile intermediate. The acid form is used as a starting material for synthesizing various drugs, including statins, antifungal agents, and anticancer agents [1]. The ester's liquid form and lower boiling point (154.1°C) compared to the acid (185°C) can also offer handling and purification advantages prior to the hydrolysis step, making it a strategically preferred procurement choice for research groups planning multi-step sequences that require the acid.

Model Substrate for Studying Steric Effects on Ester Reactivity

Due to the pronounced steric hindrance around its ester carbonyl, Ethyl 2,2-dimethylbut-3-enoate is an excellent model substrate for fundamental studies in physical organic chemistry . Its reactivity in reactions such as nucleophilic acyl substitution, transesterification, or reduction can be quantitatively compared to that of unhindered esters (e.g., ethyl but-3-enoate) to derive fundamental insights into steric versus electronic influences on reaction kinetics and mechanisms. The availability of its physical constants, such as its boiling point of 154.1°C and density of 0.893 g/cm³ , facilitates its precise use in controlled experimental setups.

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